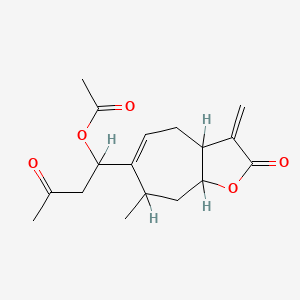![molecular formula C12H22N2O2 B1181295 (1R,6S)-Rel-3-Boc-1-metil-3,7-diazabiciclo[4.2.0]octano CAS No. 1250994-64-9](/img/structure/B1181295.png)
(1R,6S)-Rel-3-Boc-1-metil-3,7-diazabiciclo[4.2.0]octano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[420]octane is a bicyclic compound with a unique structure that includes a diazabicyclo framework
Aplicaciones Científicas De Investigación
(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane typically involves the enantioselective construction of the diazabicyclo scaffold. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Mecanismo De Acción
The mechanism of action of (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The diazabicyclo framework allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane: Similar structure but lacks the boc protecting group.
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane: Contains a different protecting group, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane lies in its specific stereochemistry and the presence of the boc protecting group, which enhances its stability and reactivity in various chemical reactions .
Propiedades
IUPAC Name |
tert-butyl (1R,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKITXPQOOVWRNA-JOYOIKCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNC1CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN[C@H]1CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



